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molecular formula C13H13NO B018922 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile CAS No. 861960-34-1

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Cat. No. B018922
M. Wt: 199.25 g/mol
InChI Key: MGJHVZKRAOYORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329947B2

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 12.7 kg of benzylamine (or 11.0 kg of aniline). The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with 2N sodium hydroxide solution and then with water until neutrality. After evaporating off the solvent, the solid obtained is recrystallised from an ethanol/water (80/20) mixture to yield the title product in a yield of 90% and with a chemical purity of more than 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
12.7 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.[C:14]([CH2:16]C(O)=O)#[N:15].C(O)(=O)CCCCCC.C(N)C1C=CC=CC=1.NC1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[CH2:16][C:14]#[N:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
85 kg
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
60.3 kg
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
15.6 kg
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
12.7 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
11 kg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
WASH
Type
WASH
Details
is washed with toluene
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
WASH
Type
WASH
Details
is washed with 2N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from an ethanol/water (80/20) mixture

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC=C(C2=C1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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